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Abstract

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Unlike
traditional benzodiazepines that primarily interact with GABAA receptors, Tifluadom exhibits
no significant affinity for these sites. Instead, it functions as a potent and selective agonist of
the k-opioid receptor (KOR). This distinct mechanism of action confers upon Tifluadom a
pharmacological profile characterized by analgesic, sedative, and diuretic effects, which have
been observed in preclinical studies. However, its activity at the KOR is also associated with
undesirable effects such as dysphoria and hallucinations, which has limited its therapeutic
development. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical and pharmacological properties, and the underlying signaling
mechanisms of Tifluadom. Detailed experimental protocols for its synthesis and key in vitro
and in vivo assays are also presented to facilitate further research and development in this
area.

Chemical Structure and Identification

Tifluadom, with the IUPAC name N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-
benzodiazepin-2-yllmethyl]thiophene-3-carboxamide, is a structurally complex molecule.[1][2]
Its core is a benzodiazepine ring system, which is atypically substituted to confer its unique
opioid receptor activity.
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Identifier Value

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-
IUPAC Name benzodiazepin-2-yllmethyl]Jthiophene-3-
carboxamide[1][2]

CNI1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3

SMILES F)CNC(=0)C4=CSC=CA4[1]

INChl Key NPGABYHTDVGGJK-UHFFFAOYSA-N[1]
CAS Number 83386-35-0[1]

Molecular Formula C22H20FN30S[1]

Physicochemical Properties

The physicochemical properties of Tifluadom are crucial for its absorption, distribution,
metabolism, and excretion (ADME) profile. While experimentally determined values for some
properties are not readily available in the literature, computational predictions provide valuable

estimates.
Property Value
Molecular Weight 393.5 g/mol [2]
Predicted pKa Basic: 5.8 (most basic)
Predicted logP 3.9
Predicted Water Solubility 0.01 g/L

Pharmacological Properties

Tifluadom's pharmacological effects are primarily mediated through its agonist activity at the k-
opioid receptor.

Mechanism of Action
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Tifluadom is a selective agonist for the k-opioid receptor.[3] Unlike typical benzodiazepines, it
does not modulate the GABAA receptor. The activation of the KOR by Tifluadom leads to a
cascade of intracellular events that produce its characteristic pharmacological effects. Studies
have also indicated that Tifluadom can act as a peripheral cholecystokinin (CCK) receptor
antagonist, which may contribute to some of its observed effects.

Receptor Binding Affinity

The binding affinity of Tifluadom for different opioid receptor subtypes has been investigated in
various studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with
lower values indicating a stronger binding.

Receptor Subtype Binding Affinity (Ki) Reference
0.50 nM (for a related

K (kappa) _ [4]
derivative)

Almost equipotent to kappa in

mu 1
H (mu) one study ]

~10 times less potent than mu
5 (delta) and kappa [1]

Note: The binding affinity values can vary between different studies and experimental
conditions.

Pharmacological Effects

The activation of k-opioid receptors by Tifluadom results in a range of physiological and
behavioral effects:

» Analgesia: Tifluadom has demonstrated potent analgesic effects in various animal models
of pain.[3]

o Sedation: It also produces sedative effects.[3]

o Appetite Stimulation: Tifluadom has been shown to stimulate appetite in preclinical studies.

[3]
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e Diuresis: An increase in urine output is another observed effect.

» Dysphoria and Hallucinations: A significant drawback of KOR agonists, including Tifluadom,
is the induction of undesirable psychological effects such as dysphoria and hallucinations,
which has hindered their clinical development.[3]

Signaling Pathways

Upon binding to the k-opioid receptor, Tifluadom initiates a series of intracellular signaling
events. The KOR is a G-protein coupled receptor (GPCR), and its activation by an agonist like
Tifluadom leads to the following canonical pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tifluadom: A Technical Guide to a Benzodiazepine with
Opioid Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683160#tifluadom-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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